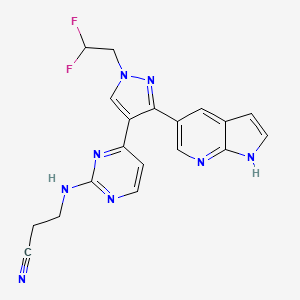
PF-04880594
Overview
Description
PF-04880594 is a potent and selective inhibitor of RAF kinases, specifically targeting both wild-type and mutant forms of BRAF and CRAF . This compound has shown significant antitumor activity, particularly in BRAF-mutant melanoma xenograft models . It is primarily used in scientific research to study the RAF/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival .
Mechanism of Action
Target of Action
PF-04880594, also known as Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, is a potent and selective RAF inhibitor . It inhibits both wild-type and mutant BRAF and CRAF , which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway plays a central role in promoting normal cell proliferation and survival .
Mode of Action
This compound interacts with its targets, BRAF and CRAF, by inhibiting their kinase activity . This inhibition leads to a decrease in the downstream signaling of the RAS/RAF/MEK/ERK pathway . In some cases, raf inhibitors like this compound can paradoxically activate the erk signaling, stimulate proliferation, and induce epithelial hyperplasia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting RAF kinases, this compound disrupts this pathway, leading to changes in cell proliferation and survival . In some cells, this compound can paradoxically activate the erk signaling, leading to increased cell proliferation .
Pharmacokinetics
It’s known that this compound can induce erk phosphorylation and raf dimerization in multiple epithelial tissues in mice .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of ERK phosphorylation and RAF dimerization in epithelial tissues that undergo hyperplasia . It also stimulates the production of the inflammatory cytokine interleukin 8 in HL-60 cells . These effects can be prevented by treatment with the MEK inhibitor PD-0325901 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect on ERK phosphorylation and RAF dimerization can be attenuated by the presence of a MEK inhibitor . Additionally, the compound’s ability to induce epithelial hyperplasia can be influenced by the dosage and duration of treatment .
Biochemical Analysis
Biochemical Properties
PF-04880594 plays a significant role in biochemical reactions by inhibiting the RAF protein kinase, a component of the RAS/RAF/MEK/ERK signaling pathway . It interacts with both wild-type and mutant BRAF and CRAF . The nature of these interactions involves the inhibition of kinase activity, which is crucial for normal cell proliferation and survival .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RAF, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound induces ERK phosphorylation and stimulates the release of the inflammatory cytokine interleukin 8 (IL-8) in HL-60 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with RAF, leading to the inhibition of RAF kinase activity . This results in changes in gene expression and affects the RAS/RAF/MEK/ERK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce ERK phosphorylation and BRAF-CRAF dimerization in multiple epithelial tissues in mice . These effects can be attenuated by the MEK inhibitor PD0325901 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 10 mg/kg, this compound induces epithelial hyperplasia, which is prevented by the MEK inhibitor PD0325901 .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the RAS/RAF/MEK/ERK signaling pathway . It interacts with RAF, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound can induce RAF dimerization in epithelial tissues .
Subcellular Localization
Given its role as a RAF inhibitor, it is likely to be localized in the cytoplasm where RAF proteins are typically found .
Preparation Methods
The synthesis of PF-04880594 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving pyrimidine and pyrazole derivatives . Industrial production methods are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PF-04880594 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-04880594 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
PF-04880594 is unique in its potent and selective inhibition of both wild-type and mutant BRAF and CRAF . Similar compounds include:
Vemurafenib: Another RAF inhibitor that specifically targets BRAF V600E mutations.
Dabrafenib: A selective inhibitor of BRAF V600E and V600K mutations.
Sorafenib: A multi-kinase inhibitor that targets RAF kinases as well as other kinases involved in tumor growth and angiogenesis.
Compared to these compounds, this compound offers a broader range of inhibition, targeting both wild-type and mutant forms of BRAF and CRAF .
Properties
IUPAC Name |
3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMVDKBZONUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

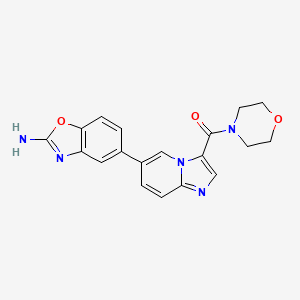

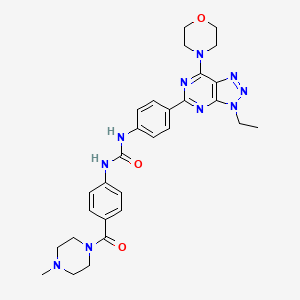
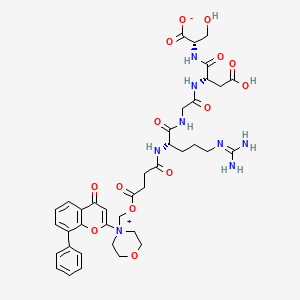

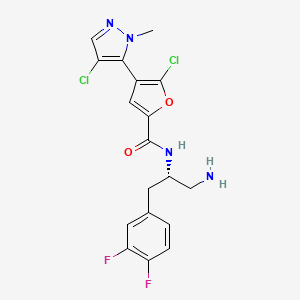
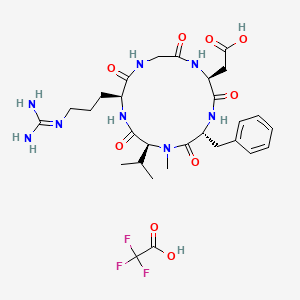


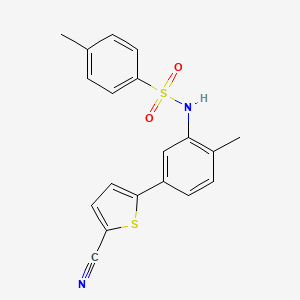

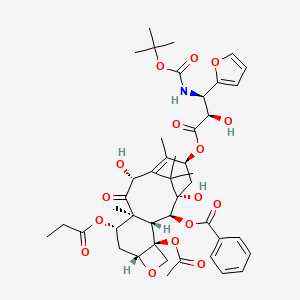
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
